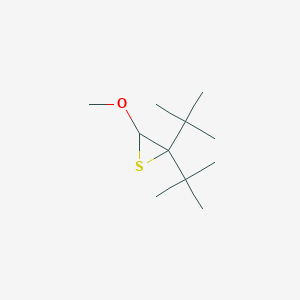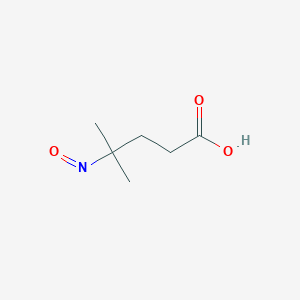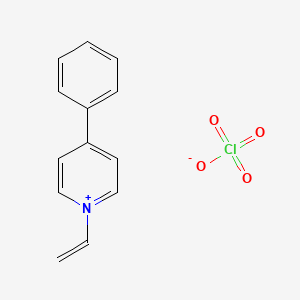
1-Ethenyl-4-phenylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-4-phenylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C13H12ClNO4 It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an ethenyl group and a phenyl group, and paired with a perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-4-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-phenylpyridine with ethenyl halides in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Ethenyl-4-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce pyridine derivatives .
科学的研究の応用
1-Ethenyl-4-phenylpyridin-1-ium perchlorate has diverse applications in scientific research:
作用機序
The mechanism of action of 1-ethenyl-4-phenylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-Methyl-4-phenylpyridin-1-ium (MPP+): Known for its neurotoxic properties and use in Parkinson’s disease research.
Other Pyridinium Salts: These include a wide range of compounds with varying substituents on the pyridine ring, each with unique chemical and biological properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest .
特性
CAS番号 |
89932-37-6 |
|---|---|
分子式 |
C13H12ClNO4 |
分子量 |
281.69 g/mol |
IUPAC名 |
1-ethenyl-4-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C13H12N.ClHO4/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;2-1(3,4)5/h2-11H,1H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
YQQATDIWEZMATI-UHFFFAOYSA-M |
正規SMILES |
C=C[N+]1=CC=C(C=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)


![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)
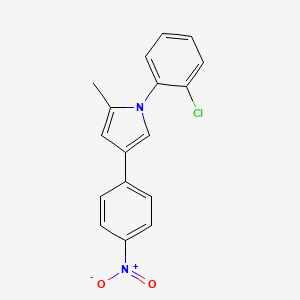

![3-[1-(Ethoxycarbonyl)-3-oxo-1,3-dihydro-2H-indazol-2-yl]propanoic acid](/img/structure/B14377541.png)
![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

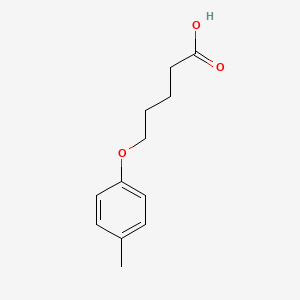
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
